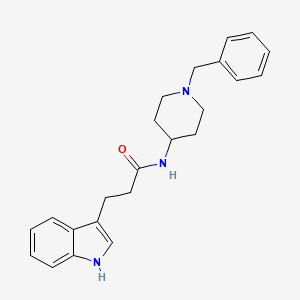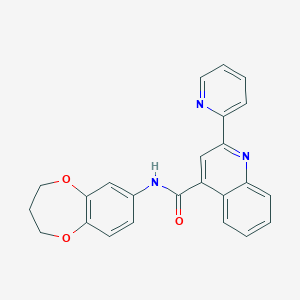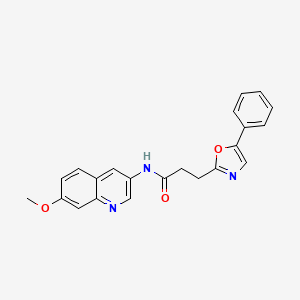![molecular formula C21H17ClFN5O4 B11009170 N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11009170.png)
N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a benzodiazepine core, and a propanamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzodiazepine core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the oxadiazole ring or the amide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like chlorine or nitric acid.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][4].
Scientific Research Applications
N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target proteins. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE can be compared with other similar compounds, such as:
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE: This compound shares the 2-chloro-6-fluorophenyl group but differs in the presence of the isoxazole ring instead of the oxadiazole ring.
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE: This compound contains a thiazole ring and a different substitution pattern on the aromatic rings.
The uniqueness of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE lies in its combination of the oxadiazole ring and the benzodiazepine core, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17ClFN5O4 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C21H17ClFN5O4/c22-12-5-3-6-13(23)18(12)19-27-17(32-28-19)10-24-16(29)9-8-15-21(31)25-14-7-2-1-4-11(14)20(30)26-15/h1-7,15H,8-10H2,(H,24,29)(H,25,31)(H,26,30) |
InChI Key |
OOZBEJBEMUJPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=NC(=NO3)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11009089.png)


![2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11009117.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11009121.png)
![trans-N-(3-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009129.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009135.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009139.png)

![(2E)-6-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11009155.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11009175.png)

![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11009194.png)
